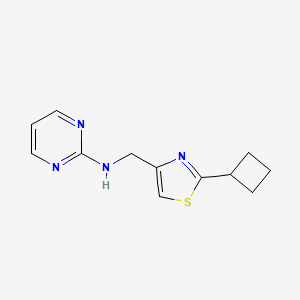

N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine

Description

N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core linked to a 2-cyclobutylthiazole moiety via a methyl bridge. This structural motif is prevalent in kinase-targeted drug discovery due to its ability to engage with ATP-binding pockets of kinases through hydrogen bonding and hydrophobic interactions . The cyclobutyl group on the thiazole ring introduces conformational constraints and enhanced lipophilicity, which may improve target selectivity and metabolic stability compared to bulkier aromatic substituents.

Properties

Molecular Formula |

C12H14N4S |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

N-[(2-cyclobutyl-1,3-thiazol-4-yl)methyl]pyrimidin-2-amine |

InChI |

InChI=1S/C12H14N4S/c1-3-9(4-1)11-16-10(8-17-11)7-15-12-13-5-2-6-14-12/h2,5-6,8-9H,1,3-4,7H2,(H,13,14,15) |

InChI Key |

YAJQKNDZOZIPQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NC(=CS2)CNC3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiazole ring, followed by its attachment to the pyrimidine core. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Kinase Selectivity: The pyridin-2-yl group in CDK4/6 inhibitors (e.g., Compound 83) enhances interactions with hinge regions of CDK4/6, while the cyclobutyl group in the target compound may favor alternative kinase targets or improve selectivity by reducing off-target interactions . Para-substituted phenyl groups in aurora kinase inhibitors (e.g., Compound 18) correlate with nanomolar potency, whereas the cyclobutyl group’s smaller size and non-aromatic nature might modulate binding kinetics .

Thiazole-pyrimidine hybrids (e.g., APY7) with extended aromatic systems may face challenges in membrane permeability compared to the target compound’s compact structure .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogs, such as nucleophilic substitution or Suzuki coupling, as seen in the preparation of T130 and aurora kinase inhibitors .

Biological Activity

N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrimidine ring and a thiazole moiety. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula and structure:

- Molecular Formula: C14H20N4S

- Molecular Weight: 276.4 g/mol

- CAS Number: 1427023-58-2

This compound features a cyclobutyl group attached to a thiazole ring, which is further linked to a methyl group that connects to the pyrimidine amine. The dual heterocyclic nature may enhance its interaction with biological targets compared to simpler analogs .

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases associated with cancer progression. Its structural similarities with known anticancer agents indicate potential effectiveness in inhibiting tumor growth.

- Antimicrobial Properties : The compound has shown broad-spectrum antimicrobial activity, similar to established antibiotics . This suggests it may be effective against various bacterial strains.

- Mechanism of Action : The biological activity is likely mediated through interactions with specific cellular pathways, including those involved in cell cycle regulation and apoptosis induction in cancer cells.

In Vitro Studies

In vitro evaluations have demonstrated that this compound can inhibit the activity of key enzymes involved in cancer cell proliferation. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | PLK4 inhibition |

| A549 (Lung) | 15.0 | Apoptosis induction |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

Antimicrobial Evaluations

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated an IC50 comparable to gentamicin, suggesting its potential as an alternative antibiotic treatment.

| Bacterial Strain | IC50 (µg/mL) | Comparison to Gentamicin |

|---|---|---|

| Staphylococcus aureus | 8.0 | Similar effectiveness |

| Escherichia coli | 10.5 | Slightly less effective |

| Pseudomonas aeruginosa | 9.0 | Comparable |

Conclusion and Future Directions

The biological activity of this compound presents it as a promising candidate for further pharmacological studies. Its dual heterocyclic structure enhances its potential interactions with biological targets, making it an interesting subject for drug development.

Future research should focus on:

- In Vivo Studies : To confirm the efficacy and safety of this compound in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Structural Modifications : To optimize its pharmacokinetic properties and enhance therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.